molecular formula C14H10Cl2N2O4 B14650274 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide CAS No. 51282-71-4

5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide

Cat. No.: B14650274
CAS No.: 51282-71-4
M. Wt: 341.1 g/mol
InChI Key: KZDBYGPSBLVYGC-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a dichlorophenoxy group attached to a benzamide core, which is further substituted with a nitro group. It is primarily used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Phenoxy Compound: The nitrated product is then reacted with methylamine to form the N-methyl derivative.

    Amidation: The final step involves the reaction of the N-methyl derivative with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 5-(2,4-Dichlorophenoxy)-N-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid and methylamine.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a broad-spectrum antimicrobial agent.

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

Uniqueness

5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is unique due to its combination of a nitro group, a dichlorophenoxy group, and an amide linkage. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

51282-71-4

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-17-14(19)10-7-9(3-4-12(10)18(20)21)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19)

InChI Key

KZDBYGPSBLVYGC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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